molecular formula C24H16ClFN2O2S B2929919 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892306-62-6

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2929919
CAS RN: 892306-62-6
M. Wt: 450.91
InChI Key: OIDZQEJUCLKESB-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16ClFN2O2S and its molecular weight is 450.91. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been studied for their urease inhibition capabilities. For instance, a study by Rauf et al. (2010) synthesized various derivatives of this compound and tested them for in vitro urease inhibition, revealing significant activity in some compounds (Rauf et al., 2010).

Herbicidal Activities

This chemical has also been evaluated for its herbicidal activities. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, including derivatives of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and reported good herbicidal activities against specific plant species (Yang Huazheng, 2013).

Anti-HIV Activity

Malik et al. (2006) reported on the anti-HIV activity of similar compounds. They synthesized derivatives that exhibited anti-HIV-1 activity, highlighting the potential of these compounds in antiviral therapies (Malik, Singh, & Kumar, 2006).

Interaction with Adenosine Receptors

Compounds derived from 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been shown to interact with adenosine receptors. Betti et al. (1999) synthesized amino derivatives that displayed high affinity and selectivity for the A1 adenosine receptor subtype (Betti et al., 1999).

Antitumor Properties

There is evidence that derivatives of this compound have antitumor properties. For example, Sasaki et al. (2003) discussed the development of thieno[2,3-d]pyrimidine-2,4-dione derivatives as non-peptide antagonists with potential applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003).

Cytotoxic Activity

Costa et al. (1995) reported on the synthesis and cytotoxic activity of imidazolidinediones and thiazolidinediones derivatives, including those based on 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Costa et al., 1995).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-chlorobenzaldehyde with 4-fluorobenzylamine to form an imine intermediate, which is then reacted with 2-aminothiophenol to form the desired product.", "Starting Materials": [ "3-chlorobenzaldehyde", "4-fluorobenzylamine", "2-aminothiophenol", "Acetic acid", "Sodium acetate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 3-chlorobenzaldehyde (1.0 equiv) and 4-fluorobenzylamine (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture at reflux for 4 hours to form the imine intermediate.", "Step 2: Cool the reaction mixture to room temperature and add 2-aminothiophenol (1.2 equiv). Stir the mixture at room temperature for 12 hours to form the desired product.", "Step 3: Filter the reaction mixture and wash the solid with diethyl ether. Recrystallize the product from ethanol to obtain pure compound.", "Step 4: Purify the product further by column chromatography using a silica gel column and eluting with a mixture of ethyl acetate and hexanes.", "Step 5: Characterize the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry.", "Step 6: Optional steps include further purification using HPLC and scaling up the reaction for larger quantities of the product." ] }

CAS RN

892306-62-6

Product Name

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C24H16ClFN2O2S

Molecular Weight

450.91

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16ClFN2O2S/c25-17-5-3-4-16(12-17)14-27-21-19-6-1-2-7-20(19)31-22(21)23(29)28(24(27)30)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2

InChI Key

OIDZQEJUCLKESB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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